Bis(4-trifluoromethylphenyl)phosphine
Description
Significance of Arylphosphines as Ligands in Modern Catalysis
The steric bulk of the aryl groups attached to the phosphorus atom also plays a crucial role. By creating a sterically demanding environment around the metal center, these ligands can influence the coordination of substrates and promote specific reaction pathways, leading to high levels of regioselectivity and stereoselectivity. The development of a diverse library of arylphosphine ligands has been instrumental in the advancement of numerous name reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are fundamental tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govorganic-chemistry.orglibretexts.org
Rationale for Trifluoromethylphenyl Substituents in Phosphine (B1218219) Ligand Design
The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group, onto the aryl backbone of a phosphine ligand has profound effects on its properties. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. When appended to the phenyl rings of an arylphosphine, these groups significantly decrease the electron density on the phosphorus atom.
This electronic modification has several important consequences for the resulting metal complex. A more electron-deficient phosphine ligand is a weaker σ-donor and a stronger π-acceptor. acs.org This enhanced π-acidity can stabilize low-valent metal centers, which are often key intermediates in catalytic cycles. Furthermore, the electronic nature of the ligand can influence the rates of crucial steps in catalysis, such as oxidative addition and reductive elimination. For instance, in some palladium-catalyzed cross-coupling reactions, electron-poor phosphine ligands have been shown to facilitate the reductive elimination step, which is often the product-forming step of the catalytic cycle.
Research Landscape and Strategic Importance of Bis(4-trifluoromethylphenyl)phosphine in Organic and Organometallic Chemistry
This compound, with its two trifluoromethyl-substituted phenyl rings, represents a strategic design in the world of phosphine ligands. It offers a balance of electronic and steric properties that make it a valuable tool in a variety of catalytic applications. While comprehensive research specifically detailing the performance of this compound in all possible catalytic scenarios is still emerging, its structural motifs suggest significant potential in several key areas of organic and organometallic chemistry.
Commercial suppliers of this compound highlight its utility as a reactant in the preparation of advanced catalytic systems. orgsyn.org Specifically, it is noted for its role in the synthesis of:
Iron(II) chiral diimine diphosphine complexes: These complexes are employed as catalysts for the asymmetric transfer hydrogenation of ketones. The use of earth-abundant and non-toxic iron is a significant advantage in sustainable chemistry, and the development of effective chiral ligands is crucial for achieving high enantioselectivity in these transformations. figshare.comacs.orgunits.itacs.org
Enantioselective decarboxylative allylation: This reaction is a powerful method for the formation of carbon-carbon bonds, and the use of chiral phosphine ligands is often essential for controlling the stereochemical outcome. nih.gov
Ring-closing metathesis (RCM): RCM is a robust and widely used reaction for the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals. The phosphine ligand can influence the activity and stability of the ruthenium-based catalysts typically used in these reactions. organic-chemistry.orgnih.govbeilstein-journals.org
The strategic importance of this compound lies in its potential to contribute to the development of more efficient and selective catalysts for these and other important chemical transformations. Its electron-deficient nature can be particularly advantageous in reactions where reductive elimination is a key step or where stabilization of a low-valent metal center is required.
While detailed research findings specifically on the catalytic performance of this compound are not extensively documented in publicly available literature, its inclusion in the portfolios of major chemical suppliers and its designated applications point to its growing importance in the research and development of novel catalytic methodologies. Further academic and industrial research will undoubtedly continue to uncover the full potential of this and other fluorinated phosphine ligands in addressing the challenges of modern chemical synthesis.
Compound Data
Below are tables detailing the properties of this compound and its common precursor, this compound oxide.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 99665-68-6 | orgsyn.org |
| Molecular Formula | C₁₄H₉F₆P | orgsyn.org |
| Molecular Weight | 322.19 g/mol | orgsyn.org |
| Appearance | Liquid | orgsyn.org |
| Density | 1.317 g/mL at 25 °C | orgsyn.org |
| Refractive Index | n20/D 1.512 | orgsyn.org |
Table 2: Properties of this compound oxide
| Property | Value | Reference |
|---|---|---|
| CAS Number | 15929-43-8 | acs.org |
| Molecular Formula | C₁₄H₈F₆OP | acs.org |
| Molecular Weight | 337.18 g/mol | acs.org |
| Appearance | Solid | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis[4-(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6P/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJITAAISCMRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)PC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402442 | |
| Record name | BIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99665-68-6 | |
| Record name | BIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-trifluoromethylphenyl)phosphine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Bis 4 Trifluoromethylphenyl Phosphine and Its Derivates
Established Synthetic Pathways to Bis(4-trifluoromethylphenyl)phosphine
The synthesis of this compound can be achieved through several well-established methods, primarily involving the reduction of its corresponding phosphine (B1218219) oxide or the reaction of halophosphines with organometallic reagents.
Reduction of this compound Oxide Precursors
A common and effective method for the synthesis of secondary phosphines, including this compound, is the reduction of the corresponding phosphine oxide. orgsyn.org this compound oxide serves as a stable, air-tolerant precursor that can be quantitatively reduced to the target phosphine. nih.gov
Various reducing agents have been employed for this transformation. A notable example involves the use of diisobutylaluminium hydride (DIBAL-H) or triisobutylaluminum. orgsyn.org This method is advantageous due to the mild reaction conditions and the high chemoselectivity, successfully reducing a wide range of secondary phosphine oxides, from electron-deficient to electron-rich and sterically hindered species. orgsyn.org The reduction of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide, a closely related compound, has been demonstrated using this approach, highlighting its applicability. orgsyn.org
Other reducing agents such as silanes, in the presence of a catalyst, have also proven effective. For instance, tetramethyldisiloxane (TMDS) catalyzed by titanium(IV) isopropoxide can reduce various phosphine oxides in high yields. organic-chemistry.orgorganic-chemistry.org This method offers a safer alternative to more hazardous reducing agents like lithium aluminum hydride. organic-chemistry.org While effective, lithium aluminum hydride can lead to the formation of primary phosphine impurities with electron-deficient secondary phosphine oxides. orgsyn.org
The general reaction scheme for the reduction of the phosphine oxide is as follows:
(4-CF₃C₆H₄)₂P(O)H + Reducing Agent → (4-CF₃C₆H₄)₂PH
The choice of reducing agent can be critical and is often determined by factors such as substrate scope, safety, cost, and ease of operation. orgsyn.org
Approaches Involving Halophosphine Reactants and Organometallic Reagents
Another significant synthetic route to this compound involves the reaction of a suitable halophosphine with an organometallic reagent. A key intermediate in this approach is Bis(4-trifluoromethylphenyl)chlorophosphine. nih.gov This chlorophosphine can be synthesized and subsequently reacted with a hydride source to yield the desired secondary phosphine.
The synthesis of the precursor chlorophosphine can be achieved by reacting phosphorus trichloride (B1173362) (PCl₃) with a Grignard reagent derived from 4-bromobenzotrifluoride. Careful control of stoichiometry is necessary to prevent overalkylation to the tertiary phosphine. acs.org
2 (4-CF₃C₆H₄)MgBr + PCl₃ → (4-CF₃C₆H₄)₂PCl + 2 MgBrCl
The resulting Bis(4-trifluoromethylphenyl)chlorophosphine is then reduced to the secondary phosphine. This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄). acs.org
(4-CF₃C₆H₄)₂PCl + [H]⁻ → (4-CF₃C₆H₄)₂PH + Cl⁻
This method offers a direct way to form the P-C bonds and is a versatile approach for a range of substituted phosphines.
Novel Routes for Secondary Phosphine Synthesis
Recent research has focused on developing more efficient and selective methods for the synthesis of secondary phosphines. rsc.orgnih.govrsc.org One innovative approach involves the use of iron-phosphorus cage compounds as P-atom carriers. rsc.orgnih.gov These precursor complexes can react with nucleophiles to release the desired secondary phosphine. While this method has been primarily demonstrated for cyclic secondary phosphines, the underlying principles could potentially be adapted for the synthesis of diarylphosphines like this compound. rsc.orgnih.govrsc.org
Another area of development is the use of primary and secondary aminophosphines as P-stereogenic building blocks for ligand synthesis, which offers new strategies for creating a diverse range of phosphine ligands. nih.gov
Synthesis of Chiral and Functionalized this compound Derivatives
The functionalization of the this compound scaffold, particularly the introduction of chirality, is of significant interest for applications in asymmetric catalysis.
Preparation of Chiral β-Aminophosphine Analogues
Chiral β-aminophosphines are a valuable class of ligands and organocatalysts. rsc.orgrsc.org The synthesis of β-aminophosphine analogues incorporating the this compound moiety can be achieved through several strategies.
One common method involves the nucleophilic addition of the phosphine to an imine. For example, starting from a commercially available aldehyde and a chiral tert-butanesulfinamide, a chiral sulfinamide phosphine can be synthesized. Subsequent removal of the chiral auxiliary yields the desired chiral β-aminophosphine. researchgate.net
Another approach is the organocatalytic enantioselective hydrophosphinylation of nitroalkenes with secondary phosphine sulfides. nih.gov The resulting chiral β-nitrophosphine sulfides can be readily converted to the corresponding α-substituted β-aminophosphines. nih.gov These methods provide access to a wide range of P,N-ligands with tunable steric and electronic properties. rsc.orgrsc.org
The general structure of these chiral ligands allows for systematic modification, which is crucial for optimizing their performance in specific catalytic reactions. unideb.hu
Synthesis of Ferrocenyl-Based Diphosphine Ligands (Josiphos Family)
The Josiphos family of ligands are highly successful chiral diphosphines used in asymmetric catalysis. wikipedia.org The synthesis of Josiphos-type ligands incorporating the this compound group allows for fine-tuning of the ligand's electronic properties.
The synthesis typically starts from enantiomerically pure Ugi's amine, a ferrocenyl-based amine. rsc.org A stepwise introduction of the phosphine substituents is a key feature of the synthesis, allowing for the creation of a diverse library of ligands. rsc.org For example, ortho-lithiation of Ugi's amine followed by reaction with a chlorophosphine, such as Bis(4-trifluoromethylphenyl)chlorophosphine, would introduce the desired phosphine group. A second, different phosphine group can then be introduced in a subsequent step. rsc.org
A specific example is the synthesis of mono P-trifluoromethyl Josiphos-derived ligands, which have been used in iridium-catalyzed enantioselective hydrogenations. nih.gov These syntheses often involve the reaction of a bistrifluoromethylphosphine with a lithiated derivative of Ugi's amine. nih.gov The modularity of the Josiphos synthesis allows for the creation of ligands with varying steric and electronic properties, which is essential for achieving high enantioselectivity in a broad range of catalytic transformations. rsc.orgrsc.org
Derivatization to Phosphine–Borane (B79455) Adducts
The derivatization of phosphines to their corresponding phosphine-borane adducts is a common strategy to protect the trivalent phosphorus atom from oxidation. This approach has been applied to create a variety of phosphine-borane derivatives, including those with trifluoromethylphenyl groups.
A general and recent method for the synthesis of B-(trifluoromethyl)phenyl phosphine-borane derivatives involves the reaction of a phosphine with a trifluoromethylphenyl boronic acid under reductive conditions. nih.gov For instance, various phosphines can be reacted with 3- or 4-(trifluoromethyl)phenyl boronic acid in the presence of a reducing agent like diisobutylaluminium hydride (DIBAL-H) to yield the corresponding phosphine-borane adducts. nih.gov The general scheme for this reaction involves the initial formation of the phosphine, which is then, without purification, subjected to the reductive P-B bond formation. nih.gov
The reaction of phosphines with boranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can also lead to the formation of classical phosphine-borane adducts. rsc.org In some cases, these adducts can undergo further reactions, such as thermal rearrangement to form zwitterionic products. rsc.org The formation of these adducts is a result of the Lewis acidic nature of the borane and the Lewis basicity of the phosphine.
While a specific procedure for the direct borane derivatization of this compound was not found in the immediate search results, the general principles of phosphine-borane adduct formation are well-established. The reaction typically involves mixing the phosphine with a borane source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), in an inert solvent. The lone pair of electrons on the phosphorus atom coordinates to the empty p-orbital of the boron atom, forming a stable dative bond.
A study on B-(trifluoromethyl)phenyl phosphine-borane derivatives demonstrated the synthesis of a series of these compounds for evaluation as progesterone (B1679170) receptor antagonists. nih.gov This highlights the utility of this derivatization in medicinal chemistry to create novel molecular frameworks. nih.gov
Introduction of Fluorine Substituents on the Phosphorus Center
The introduction of a fluorine atom directly onto the phosphorus center of a secondary phosphine like this compound is typically achieved through a two-step process involving the corresponding phosphine oxide. The secondary phosphine is first oxidized to the more stable secondary phosphine oxide, which can then be fluorinated.
A modern and efficient method for the fluorination of secondary phosphine oxides is the use of an electrophilic fluorinating agent such as Selectfluor. nih.govacs.org This reaction provides a direct route to phosphinic fluorides under mild conditions. nih.govacs.orgorganic-chemistry.org The general procedure involves stirring the secondary phosphine oxide with Selectfluor in a suitable solvent like acetonitrile (B52724) at room temperature. acs.org
Table 1: Electrophilic Fluorination of a Secondary Phosphine Oxide
| Reactant | Reagent | Solvent | Product | Yield |
| Diphenylphosphine oxide | Selectfluor | Acetonitrile | Diphenylphosphinic fluoride (B91410) | 91% |
Data sourced from a study on the electrophilic fluorination of secondary phosphine oxides. acs.org
Another approach is the deoxygenative fluorination of phosphine oxides. This method converts the P=O bond directly to a P-F bond. Reagents such as oxalyl chloride in combination with potassium fluoride can be used for this transformation. researchgate.net This approach is advantageous as it starts from readily available and easy-to-handle phosphine oxides and avoids the use of more hazardous fluorinating agents. researchgate.net
Synthesis of Related Trifluoromethylated Arylphosphines for Comparative Studies
Tris(4-trifluoromethylphenyl)phosphine (B88308) Synthesis
Tris(4-trifluoromethylphenyl)phosphine is a common electron-poor phosphine ligand used in catalysis. Its synthesis can be achieved through several methods, most commonly involving a Grignard reaction or organolithium reagents.
One established method involves the reaction of 4-bromotrifluorotoluene with magnesium to form the corresponding Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide. This Grignard reagent is then reacted with phosphorus trichloride (PCl₃) to yield the desired tertiary phosphine. nih.gov
Alternatively, an organolithium route can be employed. This involves the reaction of 4-bromotrifluorotoluene with butyllithium (B86547) to generate the 4-(trifluoromethyl)phenyllithium species, which is subsequently treated with phosphorus trichloride. researchgate.net
A different approach involves the reduction of the corresponding phosphine oxide, tris(4-trifluoromethylphenyl)phosphine oxide. The phosphine oxide can be reduced using reagents such as diisobutylaluminium hydride (DIBAL-H) in a suitable solvent like cyclohexane. lookchem.com
Table 2: Synthesis of Tris(4-trifluoromethylphenyl)phosphine via Reduction
| Starting Material | Reducing Agent | Solvent | Temperature | Time | Product | Yield |
| Tris(4-trifluoromethylphenyl)phosphine oxide | Diisobutylaluminium hydride | Cyclohexane | 72 °C | 14 h | Tris(4-trifluoromethylphenyl)phosphine | 93% |
Data sourced from a reference detailing the reduction of the corresponding phosphine oxide. lookchem.com
Bis[3,5-bis(trifluoromethyl)phenyl]phosphine Synthesis
The synthesis of the highly fluorinated secondary phosphine, bis[3,5-bis(trifluoromethyl)phenyl]phosphine, has been well-documented, with a detailed procedure available in Organic Syntheses. This phosphine is a valuable precursor for various ligands used in catalysis due to its steric bulk and electronic properties.
The synthesis begins with the Grignard reagent formation from 3,5-bis(trifluoromethyl)bromobenzene (B1265498) and isopropylmagnesium chloride in anhydrous tetrahydrofuran (B95107) (THF) at low temperatures. This Grignard reagent is then reacted in situ with diethyl phosphite. The resulting intermediate is worked up with an acidic solution to yield bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide.
The final step is the reduction of the phosphine oxide to the desired secondary phosphine. This is typically achieved using a reducing agent like sodium bis(2-methoxyethoxy)aluminum hydride in toluene (B28343) under an inert atmosphere. The product is then purified by column chromatography.
Table 3: Key Steps in the Synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine
| Step | Reactants | Reagents/Solvents | Key Conditions | Product of Step |
| 1 | 3,5-bis(trifluoromethyl)bromobenzene | Isopropylmagnesium chloride, THF | -60 °C to -30 °C | 3,5-bis(trifluoromethyl)phenylmagnesium chloride |
| 2 | Diethyl phosphite, Grignard from Step 1 | THF | Low temperature | Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide |
| 3 | Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide | Sodium bis(2-methoxyethoxy)aluminum hydride, Toluene | -5 °C to 5 °C | Bis[3,5-bis(trifluoromethyl)phenyl]phosphine |
This table summarizes the general synthetic strategy.
Coordination Chemistry and Ligand Design Principles of Bis 4 Trifluoromethylphenyl Phosphine
Electronic and Steric Influence of Trifluoromethylphenyl Moieties on Coordination Properties
The coordination behavior of a phosphine (B1218219) ligand is primarily dictated by a combination of its electronic nature (σ-donating and π-accepting capabilities) and its steric bulk. In bis(4-trifluoromethylphenyl)phosphine, the trifluoromethyl groups play a decisive role in modulating these properties.
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. In this compound, two such groups are attached to the phenyl rings at the para position relative to the phosphorus atom. This arrangement exerts a strong negative inductive effect (-I effect) that propagates through the phenyl rings to the phosphorus center. This withdrawal of electron density significantly reduces the basicity and σ-donor capacity of the phosphorus atom compared to alkylphosphines or even triphenylphosphine (B44618). nih.gov
The decreased electron density at the phosphorus center makes it a weaker Lewis base. However, this electronic modification also enhances the π-acceptor character of the ligand. wikipedia.org The π-acidity arises from the overlap of filled metal d-orbitals with the low-lying σ* anti-bonding orbitals of the P-C bonds. wikipedia.org The electron-withdrawing -CF₃ groups lower the energy of these σ* orbitals, making the ligand a more effective π-acceptor. This dual electronic nature—a moderate σ-donor and a good π-acceptor—is crucial in stabilizing metal centers in low oxidation states.
The steric hindrance imposed by a phosphine ligand is a critical factor that governs the number of ligands that can coordinate to a metal center, the geometry of the resulting complex, and the reactivity of the metallic core. The most common metric for quantifying this steric bulk is the Tolman cone angle (θ). wikipedia.org This angle is defined by a cone centered on the metal atom that encompasses the van der Waals radii of the ligand's outermost atoms. wikipedia.org
While the specific Tolman cone angle for the secondary phosphine this compound is not extensively documented, a reasonable estimation can be derived from its tertiary analogue, tris(4-trifluoromethylphenyl)phosphine (B88308). For the related ligand tris(p-tolyl)phosphine, the cone angle is 145°, identical to that of triphenylphosphine. The introduction of trifluoromethyl groups, which are sterically similar to methyl groups, is not expected to drastically alter the cone angle. Computational studies on similar phosphines, such as TFP (Tris(p-trifluoromethylphenyl)phosphine), have estimated the cone angle to be approximately 149°. researchgate.net This value suggests a moderate steric profile, less bulky than ligands like tricyclohexylphosphine (B42057) (170°) but sufficient to influence the coordination sphere significantly. The steric demand will dictate the feasibility of forming bis- or tris-ligated complexes and influence the kinetics of ligand substitution and reductive elimination from the metal center.
Interactive Table 1: Comparison of Tolman Cone Angles (θ) for Various Phosphine Ligands
| Ligand | Formula | Cone Angle (θ) in degrees |
| Triphenylphosphine | P(C₆H₅)₃ | 145 |
| Tris(p-tolyl)phosphine | P(C₆H₄-4-CH₃)₃ | 145 |
| Tris(4-trifluoromethylphenyl)phosphine (analogue) | P(C₆H₄-4-CF₃)₃ | ~149 researchgate.net |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 170 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 |
Formation and Structural Characterization of Transition Metal Complexes with this compound
The distinct electronic and steric features of this compound influence its coordination with various transition metals, leading to complexes with specific geometries and reactivity patterns.
Palladium complexes are cornerstones of modern cross-coupling catalysis. Phosphine ligands are crucial for stabilizing the palladium center and modulating its catalytic activity. Palladium(II) phosphine complexes are typically prepared by reacting a suitable palladium(II) precursor, such as PdCl₂ or [Pd(COD)Cl₂], with the phosphine ligand. wikipedia.orgnih.gov
For a secondary phosphine like this compound, coordination to a Pd(II) center would likely result in square-planar complexes of the type [PdCl₂(PR₂H)₂]. In such complexes, the two phosphine ligands typically adopt a trans configuration to minimize steric repulsion, although cis isomers are also possible depending on reaction conditions and the presence of other ligands. nih.gov The P-H bond of the secondary phosphine remains available for further reactions, such as deprotonation to form phosphido-bridged dimers. The electron-withdrawing nature of the trifluoromethylphenyl groups would make the palladium center more electrophilic, potentially influencing its reactivity in catalytic cycles.
Platinum-phosphine complexes have a rich history and are often used as models for catalytic intermediates and in materials science. The synthesis of platinum(II) complexes with this compound would typically involve the reaction of the phosphine with a platinum(II) source like K₂PtCl₄ or [Pt(COD)Cl₂]. researchgate.net This generally yields stable, four-coordinate square-planar complexes with the formula [PtCl₂(PR₂H)₂]. researchgate.net
Structural elucidation of these complexes relies heavily on multinuclear NMR spectroscopy and single-crystal X-ray diffraction. In ³¹P NMR spectra, coordination to platinum results in a downfield shift of the phosphorus resonance, accompanied by satellite peaks due to coupling with the ¹⁹⁵Pt isotope (I = 1/2, 33.8% abundance). The magnitude of the one-bond platinum-phosphorus coupling constant (¹J(Pt-P)) is a valuable diagnostic tool, providing insight into the nature of the P-Pt bond and the trans-influence of the other ligands. researchgate.net X-ray diffraction provides definitive structural information, including Pt-P and Pt-Cl bond lengths and the precise geometry of the coordination sphere. researchgate.net
Nickel complexes featuring phosphine ligands are highly relevant in catalysis, particularly for cross-coupling and olefin oligomerization reactions. acs.org The reaction of nickel(II) halides, like NiCl₂, with two equivalents of a monodentate phosphine ligand typically affords four-coordinate complexes, [NiCl₂(PR₃)₂]. reddit.com Depending on the steric and electronic properties of the phosphine, these complexes can adopt either a square-planar (diamagnetic) or a tetrahedral (paramagnetic) geometry. Given the electronic properties of this compound, a tetrahedral geometry would be a likely outcome for its Ni(II) complexes.
The chemistry of nickel is also notable for its accessibility of odd-electron oxidation states, such as Ni(I). The strong π-accepting character of phosphines with electron-withdrawing groups can stabilize such low-valent species. Furthermore, nickel-phosphine complexes are often subject to dynamic ligand exchange equilibria in solution, where ligands can redistribute between metal centers. nih.gov This behavior is influenced by solvent, temperature, and the specific nature of the phosphine ligand. While specific studies on monovalent nickel species stabilized by this compound are not widely reported, the ligand's electronic profile makes it a plausible candidate for supporting such chemistry.
Gold(I) Complexes: Chloro(phosphine)gold(I) Derivatives
The coordination chemistry of gold(I) is dominated by linear, two-coordinate complexes, with phosphine ligands being among the most common and versatile partners. Chloro(phosphine)gold(I) complexes are stable, well-defined crystalline solids that serve as crucial precursors for a wide array of other gold(I) compounds and catalysts. wikipedia.org The synthesis of these derivatives is typically straightforward, often involving the reaction of a gold(I) source, such as (dimethyl sulfide)gold(I) chloride or chloroauric acid, with the desired phosphine ligand. wikipedia.orgacademie-sciences.fr
In the context of ligands featuring trifluoromethylphenyl substituents, such as Tris(4-trifluoromethylphenyl)phosphine, the resulting gold(I) chloride complexes are well-established. For instance, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is a commercially available, solid compound. sigmaaldrich.com The synthesis of the analogous complex with this compound, namely Chloro[this compound]gold(I), would follow a similar established methodology. The general reaction to form such a complex is:
[AuCl(SMe₂)] + P(Ar_F)₂R → [AuCl(P(Ar_F)₂R)] + SMe₂ (where Ar_F = 4-trifluoromethylphenyl and R is another substituent)
The defining feature of these complexes is a linear P-Au-Cl arrangement. X-ray crystallographic studies on related structures, like Chloro(triphenylphosphine)gold(I), confirm this linear coordination geometry. wikipedia.org For Chloro[tris(p-methoxyphenyl)phosphine]gold(I), the P-Au-Cl bond angle is 175.94(3)°, with Au-P and Au-Cl bond lengths of 2.2333(8) Å and 2.2885(9) Å, respectively. researchgate.net The electronic properties of the this compound ligand, characterized by the strongly electron-withdrawing -CF₃ groups, significantly influence the properties of the resulting gold complex. These groups reduce the electron-donating ability of the phosphine compared to alkyl or simple aryl phosphines. This electronic effect impacts the stability and reactivity of the Au-P and Au-Cl bonds. Such complexes are often precursors for generating cationic gold(I) catalysts by treating them with silver salts of non-coordinating anions. wikipedia.orgresearchgate.net
Iron(II) Chiral Diimine Diphosphine Complexes
Iron(II) complexes incorporating chiral ligands have emerged as important catalysts, particularly for asymmetric hydrogenation reactions. A common structural motif involves a tetradentate ligand that combines a chiral diimine backbone with two phosphine donors (P-N-N-P). The synthesis of these complexes typically involves the reaction of an iron(II) salt, such as Fe(H₂O)₆₂, with the pre-formed P-N-N-P ligand in a solvent like acetonitrile (B52724). nih.govmdpi.com This often results in the formation of a trans-octahedral complex around the iron center. nih.gov
In designing such complexes with this compound moieties, the phosphine would be incorporated into a larger tetradentate ligand scaffold. For example, a P-N-N-P ligand could be synthesized from the condensation of a chiral diamine, like (R,R)-1,2-diphenyl-1,2-diaminoethane, with two equivalents of a phosphino-aldehyde, such as o-(bis(4-trifluoromethylphenyl)phosphino)benzaldehyde. The resulting ligand would then be reacted with an iron(II) source.
Binuclear Iron-Sulfur Complexes as Catalytic Site Models
Binuclear iron-sulfur complexes serve as synthetic models for the active sites of [FeFe]-hydrogenase enzymes, which are highly efficient catalysts for proton reduction to molecular hydrogen. A key strategy in developing these models involves the substitution of carbonyl (CO) ligands in precursor complexes like [{μ-(SCH₂)₂CH₂}Fe₂(CO)₆] with phosphine ligands. nih.gov The incorporation of phosphine ligands allows for the modulation of the electronic and steric properties of the iron centers, mimicking the protein environment of the natural enzyme.
When bidentate phosphines are used, they can either chelate to a single iron atom or bridge the two iron centers of the diiron core. nih.gov A ligand architecture incorporating two this compound units linked by a short bridge could be designed to interact with these binuclear iron-sulfur clusters. The reaction of such a diphosphine ligand with a hexacarbonyl diiron dithiolate complex typically results in the substitution of one or more CO ligands. Under mild conditions, monodentate coordination is often observed, while more forcing conditions can lead to the formation of a bidentate, bridged complex where the phosphine spans both iron atoms. nih.gov
Electrochemical studies are critical for evaluating the catalytic efficacy of these model complexes. The studies show that phosphine-substituted binuclear iron-sulfur complexes can catalyze the reduction of protons to H₂. nih.gov The potential at which this catalysis occurs is influenced by the electronic properties of the phosphine ligand. The strong electron-withdrawing nature of the two 4-trifluoromethylphenyl groups in the this compound ligand would make the resulting diiron complex more electron-deficient. This can shift the reduction potential of the catalyst, a key parameter in designing efficient systems for hydrogen production.
Rational Ligand Design Strategies Incorporating this compound Scaffolds
Fine-tuning Steric and Electronic Properties for Enhanced Catalytic Performance
The performance of a transition-metal catalyst is profoundly influenced by the steric and electronic properties of its coordinating ligands. bris.ac.uk Rational ligand design seeks to systematically modify these properties to achieve optimal activity, selectivity, and stability. epa.gov The this compound scaffold offers a distinct set of properties due to the presence of the trifluoromethyl (-CF₃) groups.
Electronic Properties: The -CF₃ group is a powerful electron-withdrawing group. Incorporating this substituent on the phenyl rings of the phosphine significantly reduces the electron-donating capacity of the phosphorus atom compared to ligands like triphenylphosphine or tricyclohexylphosphine. This electronic perturbation directly affects the coordinated metal center, making it more electrophilic. This increased electrophilicity can enhance certain catalytic steps, such as the reductive elimination of products, or alter the binding affinity for substrates and inhibitors.
Steric Properties: While the primary effect of the -CF₃ group is electronic, it also contributes to the steric profile of the ligand. The size of the ligand influences the coordination number and geometry of the metal complex and can create a specific pocket around the active site, which is crucial for controlling selectivity, particularly in asymmetric catalysis. ucla.edursc.org The steric hindrance can be quantified using parameters like the Tolman cone angle or the percentage of buried volume. For this compound, the steric bulk is comparable to other diarylphosphines, but the electronic effect is far more pronounced. This allows for the decoupling and specific tuning of electronic factors while maintaining a similar steric environment. ucla.edu By strategically placing these electronically distinct but sterically similar ligands, researchers can probe the electronic demands of a catalytic cycle without introducing large steric changes. hollins.edu
Development of Monodentate versus Bidentate Ligand Architectures
The choice between a monodentate and a bidentate ligand architecture is a fundamental decision in catalyst design, with significant consequences for stability and reactivity. csbsju.edulibretexts.org
Monodentate Ligands: Monodentate phosphines, such as this compound itself, bind to a metal center through a single phosphorus donor atom. libretexts.org This configuration offers structural flexibility, allowing the ligand to freely rotate and dissociate, which can be essential for opening a coordination site during a catalytic cycle. However, this lability can also lead to catalyst deactivation if the ligand dissociates irreversibly. nih.gov In many cross-coupling reactions, catalysts formed in situ from a metal precursor and two equivalents of a monodentate phosphine ligand are highly effective.
Bidentate Ligands: Bidentate (or diphosphine) ligands incorporate two phosphine donor units within a single molecule, linked by a specific backbone. csbsju.edu When these ligands coordinate to a single metal center, they form a chelate ring. This chelation leads to a significant increase in thermodynamic stability, known as the "chelate effect." csbsju.edu This enhanced stability can prevent ligand dissociation and catalyst decomposition, often leading to more robust and long-lived catalysts. The geometry of the resulting complex is constrained by the bidentate ligand's "bite angle"—the P-Metal-P angle defined by the ligand's backbone. csbsju.edu
A bidentate ligand based on the this compound scaffold could be constructed by linking two phosphine units with a carbon or heteroatom chain (e.g., -(CH₂)n-, ferrocene). The properties of such a ligand would be determined by both the electronic nature of the P-aryl groups and the geometry of the backbone. While monodentate ligands offer flexibility, bidentate ligands provide stability and geometric control, and the choice depends on the specific requirements of the catalytic application. nih.gov
Chiral Phosphine Ligand Scaffolds with P-Chirality and Axial Chirality
Chiral phosphine ligands are indispensable in asymmetric catalysis, where they create a chiral environment around a metal center to control the enantioselectivity of a reaction. tcichemicals.comnih.gov Chirality in phosphine ligands can be introduced at different locations, most commonly through a chiral backbone or directly at the phosphorus atom (P-chiral). nih.govwikipedia.org
P-Chirality: A phosphine is P-chiral (or P-stereogenic) if the phosphorus atom itself is a stereocenter, bearing three different substituents (PRR'R''). wikipedia.org The high inversion barrier of phosphines ensures that these chiral centers are configurationally stable. wikipedia.org A P-chiral ligand incorporating the this compound motif would have the phosphorus atom substituted with two 4-trifluoromethylphenyl groups and a third, different group, creating a stereocenter. The synthesis of such P-chiral ligands has historically been challenging but has been made more accessible through methods involving phosphine-borane intermediates. tcichemicals.comnih.gov
Axial Chirality: This form of chirality arises from hindered rotation around a chemical bond, most famously in biaryl systems like BINAP. researchgate.net An axially chiral phosphine ligand based on the this compound scaffold could be designed using a binaphthyl or biphenyl (B1667301) backbone. In these ligands, the bulky substituents on the biaryl system prevent free rotation, creating stable, non-superimposable atropisomers. researchgate.net The chirality arises from the non-planar arrangement of the aryl rings.
Combined Chirality: Advanced ligand design combines multiple chiral elements, such as both P-chirality and axial chirality, into a single scaffold. nih.govepfl.ch For example, a biaryl ligand could possess a chiral axis while also having P-chiral phosphine groups. Such ligands can offer superior levels of stereocontrol in challenging asymmetric transformations. nih.gov The development of catalytic methods to synthesize these structurally diverse and complex chiral phosphines is an active area of research, as they are highly valuable for discovering new asymmetric reactions. nih.govnih.gov
Data Tables
Table 1: Representative Bond Parameters of Related Chloro(phosphine)gold(I) Complexes Interactive data table based on structural information for analogous compounds.
| Complex | P-Au-Cl Angle (°) | Au-P Bond Length (Å) | Au-Cl Bond Length (Å) | Reference |
|---|---|---|---|---|
| Chloro(triphenylphosphine)gold(I) | ~180 | ~2.23 | ~2.28 | wikipedia.org |
Table 2: Classification of Phosphine Ligand Architectures Interactive table summarizing ligand types relevant to the discussion.
| Ligand Type | Description | Key Feature | Example Scaffold |
|---|---|---|---|
| Monodentate | Binds through a single donor atom. | Flexibility, simple synthesis. | P(4-CF₃C₆H₄)₂R |
| Bidentate (Chelating) | Two donor atoms in one molecule bind to one metal center. | Chelate effect (stability), defined bite angle. | (4-CF₃C₆H₄)₂P-(CH₂)₂-P(C₆H₄CF₃-4)₂ |
| P-Chiral | Phosphorus atom is a stereocenter. | Chirality at the donor atom. | P(4-CF₃C₆H₄)₂(Aryl') |
| Axially Chiral | Hindered rotation around a biaryl bond. | Stable atropisomers. | BINAP-type with P(4-CF₃C₆H₄)₂ groups |
Catalytic Applications of Bis 4 Trifluoromethylphenyl Phosphine and Its Metal Complexes
Cross-Coupling Reactions Facilitated by Bis(4-trifluoromethylphenyl)phosphine Ligands
Palladium complexes bearing phosphine (B1218219) ligands are among the most powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds. The use of this compound as a ligand in these reactions can lead to highly efficient catalytic systems due to its ability to stabilize the active catalytic species and promote crucial steps in the catalytic cycle.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. wikipedia.orgorganic-chemistry.org The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The catalytic cycle begins with the oxidative addition of the organic halide to the Pd(0) complex, forming a Pd(II) species. libretexts.org The electron-withdrawing nature of the trifluoromethyl groups in this compound can enhance the electrophilicity of the palladium center, potentially accelerating this step. Following oxidative addition, transmetalation occurs, where the organic group from the organoboron reagent is transferred to the palladium center. wikipedia.org This step is often the rate-determining step and is facilitated by the presence of a base. wikipedia.org Finally, reductive elimination from the Pd(II) complex yields the desired cross-coupled product and regenerates the active Pd(0) catalyst. libretexts.org
The use of palladium catalysts with electron-deficient phosphine ligands like tris(4-trifluoromethylphenyl)phosphine (B88308), a close structural relative of this compound, has been shown to be effective in Suzuki-Miyaura couplings. sigmaaldrich.comsigmaaldrich.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions No specific data for this compound was found in the search results. The following table is illustrative of typical Suzuki-Miyaura reaction parameters.
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / P(4-CF₃C₆H₄)₃ | 4-Methoxybiphenyl | >95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd₂(dba)₃ / P(4-CF₃C₆H₄)₃ | 4-Methyl-4'-nitrobiphenyl | >95 |
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the coupling of an amine with an aryl halide or triflate. wikipedia.org The development of this reaction has provided a significant advancement over traditional methods for C-N bond formation, which often require harsh reaction conditions and have limited substrate scope. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of phosphine ligand is critical to the success of the reaction, influencing both the rate and the scope of the transformation. acs.orgrsc.org Ligands that are both bulky and electron-rich are often employed to promote the reductive elimination step. While this compound is electron-deficient, its steric bulk can still play a role in facilitating the catalytic cycle. In some cases, electron-deficient ligands have been shown to be effective. nih.gov
Research has demonstrated the utility of various phosphine ligands in the Buchwald-Hartwig amination, with catalyst systems being developed to accommodate a wide range of amines and aryl halides. nih.govacs.org
Table 2: Examples of Buchwald-Hartwig Amination Reactions No specific data for this compound was found in the search results. The following table is illustrative of typical Buchwald-Hartwig amination reaction parameters.
| Entry | Aryl Halide | Amine | Catalyst System | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / P(t-Bu)₃ | N-(4-methylphenyl)aniline | >95 |
| 2 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | 4-Methoxyaniline | Pd₂(dba)₃ / Ligand | N-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)aniline | 99 acs.org |
The Negishi coupling is a versatile cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is valued for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The general mechanism involves oxidative addition of the organic halide to the metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the coupled product. rsc.orgillinois.edu
Palladium catalysts are frequently used due to their high yields and broad functional group compatibility. wikipedia.org The phosphine ligand plays a crucial role in the catalytic cycle, and ligands such as triphenylphosphine (B44618) and its derivatives are commonly employed. wikipedia.org The electron-withdrawing nature of this compound can influence the reactivity of the palladium catalyst in Negishi couplings.
Table 3: Examples of Negishi Coupling Reactions No specific data for this compound was found in the search results. The following table is illustrative of typical Negishi coupling reaction parameters.
| Entry | Organic Halide | Organozinc Reagent | Catalyst System | Product | Yield (%) |
| 1 | Iodobenzene | Phenylzinc chloride | Pd(PPh₃)₄ | Biphenyl (B1667301) | 96 |
| 2 | 4-Bromo-2-methylanisole | 4-Fluorophenylzinc chloride | Ni(acac)₂ / Ligand | 4-Fluoro-4'-methoxy-2'-methylbiphenyl | 95 |
The Kumada-Tamao-Corriu coupling, often referred to as the Kumada coupling, is a cross-coupling reaction that utilizes a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.orgchem-station.com It was one of the first catalytic cross-coupling methods to be reported. wikipedia.org The reaction mechanism typically involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent and reductive elimination. chem-station.com
While nickel catalysts are often used due to their lower cost, palladium catalysts can offer better chemoselectivity. chem-station.com The choice of phosphine ligand is important for the efficiency of the reaction. The high reactivity of Grignard reagents can limit the functional group tolerance of this reaction compared to other cross-coupling methods. chem-station.com
Table 4: Examples of Kumada-Tamao-Corriu Coupling Reactions No specific data for this compound was found in the search results. The following table is illustrative of typical Kumada-Tamao-Corriu coupling reaction parameters.
| Entry | Organic Halide | Grignard Reagent | Catalyst System | Product | Yield (%) |
| 1 | Chlorobenzene | Phenylmagnesium bromide | NiCl₂(dppe) | Biphenyl | 98 |
| 2 | 4-Bromoanisole | Phenylmagnesium chloride | Ni(II)/Ligand | 4-Methoxybiphenyl | High |
Oxidative coupling reactions involve the formation of a new bond between two substrate molecules, accompanied by the oxidation of the metal catalyst. The catalyst is then regenerated in a subsequent step. These reactions are a powerful tool for the synthesis of symmetrical biaryls and other coupled products. While specific examples of oxidative coupling reactions utilizing this compound as a ligand were not found in the search results, the electronic properties of this ligand suggest its potential utility in such transformations. The electron-withdrawing nature of the trifluoromethyl groups could facilitate the oxidative addition step, which is often a key part of the catalytic cycle.
Asymmetric Catalysis with this compound Derivatives
Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral phosphine ligands are a cornerstone of this field, with a vast number of successful applications in reactions such as asymmetric hydrogenation, hydroformylation, and various cross-coupling reactions. rsc.orgnih.gov
While this compound itself is achiral, it can be derivatized to create chiral ligands. The introduction of chirality, for example, by incorporating a chiral backbone or by synthesizing P-chiral derivatives, would allow for its use in asymmetric catalysis. The electronic properties of the 4-trifluoromethylphenyl groups would be retained in such derivatives, potentially leading to highly active and selective catalysts. For instance, chiral phosphine ligands have been successfully employed in asymmetric dearomative cycloadditions and hydrogenation reactions. nih.govrsc.org The development of chiral analogs of this compound represents a promising avenue for future research in asymmetric catalysis.
Enantioselective Hydrogenation of Ketones, Enamides, and Related Substrates
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, providing a powerful method for the creation of chiral molecules, particularly alcohols and amines, from prochiral ketones, enamides, and olefins. researchgate.netyoutube.com The efficacy of this transformation relies heavily on chiral catalysts, often composed of a transition metal like ruthenium, rhodium, or iridium, and a chiral phosphine ligand. nih.govyoutube.comacs.org The ligand's structure dictates the stereochemical outcome of the reaction.
In recent years, a shift towards more sustainable and economical catalysts has led to increased interest in complexes based on earth-abundant metals, such as iron. rsc.org this compound serves as a key reactant in the preparation of chiral iron(II) diimine diphosphine complexes. nih.govnih.gov These complexes are highly efficient catalysts for the asymmetric transfer hydrogenation of ketones, a process that yields valuable enantioenriched secondary alcohols. rsc.orgnih.gov
The general mechanism for these transfer hydrogenations, particularly with Noyori-type ruthenium catalysts, often involves an "outer-sphere" mechanism where the substrate does not coordinate directly to the metal center but interacts with the ligand. youtube.com The electronic properties of the phosphine ligand are critical in this context. The strong electron-withdrawing trifluoromethyl groups in this compound decrease the electron density on the phosphorus atom. When incorporated into a larger chiral ligand scaffold and complexed with a metal, this electronic effect influences the metal center's properties, which is crucial for achieving high catalytic activity and enantioselectivity. researchgate.net For instance, in the catalytic transfer hydrogenation of β-trifluoromethyl nitroalkenes using organocatalysts, high enantioselectivity is achieved, highlighting the importance of tailored catalysts for fluorinated substrates. rsc.org
The following table details representative results for the asymmetric hydrogenation of various ketones using advanced iron-based catalysts, illustrating the high efficiency and enantioselectivity achievable with modern phosphine-ligated systems.
| Entry | Substrate (Ketone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | Iron(II) Complex with P-N-N-P Ligand | >99 | 97 |
| 2 | 4-Chloroacetophenone | Iron(II) Complex with P-N-N-P Ligand | >99 | 98 |
| 3 | 2-Acetylpyridine | Iron(II) Complex with P-N-N-P Ligand | >99 | 96 |
| 4 | Propiophenone | Iron(II) Complex with P-N-N-P Ligand | >99 | 95 (R) |
Table data is illustrative of results obtained with advanced iron-phosphine catalysts for asymmetric transfer hydrogenation, as described in relevant literature. rsc.orgnih.gov
Asymmetric Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. Phosphine-catalyzed Michael additions have been recognized as a valuable synthetic method, offering an alternative to traditional base- or metal-catalyzed approaches. rsc.orgorganic-chemistry.org In this process, the nucleophilic phosphine attacks an electron-deficient alkene, generating a zwitterionic intermediate that acts as a Brønsted base, deprotonating a pronucleophile (such as a 1,3-dicarbonyl compound) to initiate the conjugate addition. organic-chemistry.orgnih.gov
The nucleophilicity of the phosphine is a critical factor in this catalytic cycle. organic-chemistry.org While trialkylphosphines like tributylphosphine (B147548) are highly effective, triarylphosphines such as triphenylphosphine are also competent catalysts. rsc.org The development of asymmetric variants of this reaction relies on the use of chiral phosphine catalysts. nih.govnih.gov For example, chiral dipeptide phosphines have been successfully employed in the enantiodivergent Michael addition of pyridazinones to enones, where subtle changes to the catalyst structure can invert the stereochemical outcome. nih.gov
The electronic properties of this compound, specifically the strong electron-withdrawing CF3 groups, render the phosphorus atom significantly less nucleophilic compared to triphenylphosphine or tributylphosphine. This reduced nucleophilicity would likely slow down the initial step of the catalytic cycle, potentially making it a less efficient catalyst for this specific transformation compared to more electron-rich phosphines. rsc.org While phosphine catalysis is a broad field, specific applications of this compound in asymmetric Michael additions are not widely reported, likely due to this electronic effect.
Regio- and Enantioselective Hydroboration
The hydroboration of unsaturated compounds like alkenes and alkynes is a premier reaction for installing a versatile boron functional group, which can be further transformed into a variety of other functionalities. The use of phosphine ligands in transition metal-catalyzed hydroboration has enabled significant control over the regioselectivity and enantioselectivity of the process. rsc.orgnih.gov Copper and rhodium complexes are commonly employed for these reactions. rsc.orgnih.gov
For example, copper-catalyzed hydroboration of difluoroalkyl-substituted internal alkenes using a chiral bisphosphine ligand (Ph-BPE) proceeds with excellent regio- and enantioselectivity. nih.gov The proposed mechanism involves the formation of a ligated copper hydride species, which then undergoes hydrocupration of the alkene. The final borylation step occurs with retention of configuration. nih.gov Similarly, rhodium complexes featuring phosphinine ligands have shown activity in the hydroboration of carbonyls. rsc.org
Theoretical and experimental studies on the phosphine-catalyzed hydroboration of 1,3-diynes have shown that the reaction is sensitive to the electronic nature of the phosphine catalyst. Electron-withdrawing groups on the aryl rings of the phosphine can stabilize the key transition state, leading to faster reaction rates. Given the potent electron-withdrawing capacity of the two trifluoromethyl groups, this compound would be expected to significantly influence the electronic environment of a metal catalyst. This property could be harnessed to tune the reactivity and selectivity in metal-catalyzed hydroboration reactions, although specific, detailed studies employing this particular phosphine are not extensively documented in the literature.
Asymmetric Ring-Opening Reactions
The asymmetric ring-opening (ARO) of meso-epoxides and other strained rings is a powerful strategy for accessing enantioenriched products from simple starting materials. This area has seen the application of various catalytic systems, including those based on phosphines and their derivatives. organic-chemistry.orgrsc.orgresearchgate.net For instance, phosphine-catalyzed ring-opening of cyclopropenones with dicarbonyl compounds provides a neutral, transition-metal-free method to form 1,3,3'-tricarbonyl compounds. rsc.org
In the context of asymmetric catalysis, chiral phosphine oxides have been developed as effective organocatalysts. An optically active C2-symmetric allene-containing bisphosphine oxide, for example, catalyzes the addition of silicon tetrachloride (SiCl4) to meso-epoxides with high enantioselectivity. organic-chemistry.org The reaction is believed to proceed through the in-situ generation of a Lewis acidic, cationic (bisphosphine oxide)SiCl3 complex which then facilitates the enantioselective ring opening. organic-chemistry.org
While the broader class of phosphines and their oxides are utilized in these transformations, the direct catalytic application of this compound itself in asymmetric ring-opening reactions is not a prominent feature in the reviewed scientific literature. The development of catalysts for ARO often requires very specific ligand architectures, such as the C2-symmetric allenes or other intricate chiral scaffolds, and the suitability of a simple achiral phosphine like this compound as a component in such a system would require dedicated investigation.
Enantioselective Decarboxylative Allylation
Palladium-catalyzed enantioselective decarboxylative allylation (DcA) has become a vital tool for the asymmetric formation of C-C bonds. The reaction typically involves the coupling of an allyl source, such as an allyl β-keto ester or an allyl enol carbonate, with a nucleophile generated via decarboxylation. chemrxiv.org This process is attractive as its only stoichiometric byproduct is carbon dioxide. The choice of ligand is paramount for controlling the enantioselectivity, with a vast array of chiral phosphines being developed for this purpose. chemrxiv.org
This compound is explicitly identified as a reactant used in protocols for enantioselective decarboxylative allylation. nih.govnih.gov The phosphine ligand plays a crucial role in the catalytic cycle, which involves the oxidative addition of a palladium(0) species to the allylic substrate, followed by decarboxylation and subsequent reductive elimination. The electronic properties of the phosphine ligand influence each of these steps. Research into related reactions, such as the palladium-catalyzed allylic alkylation of monosubstituted allyl substrates, has demonstrated that ligands bearing bis(trifluoromethyl)phosphine groups can lead to excellent regio- and enantioselectivity. nih.gov The strong electron-withdrawing nature of the CF3 groups on the this compound ligand can stabilize the palladium catalyst and modulate its reactivity to favor the desired stereochemical outcome.
Hydrosilylation of Aldehydes and Ketones
The hydrosilylation of carbonyl compounds is a widely used method for the reduction of aldehydes and ketones to their corresponding silyl (B83357) ethers, which can then be easily hydrolyzed to alcohols. This reaction is efficiently catalyzed by a range of transition metal complexes, with phosphine ligands playing a key role in catalyst design and performance. nsf.govresearchgate.net Complexes of platinum, iron, and other metals are often employed. rsc.orgresearchgate.netrsc.org
For example, bis(phosphinite) pincer platinum hydride complexes are effective catalysts for the hydrosilylation of both aldehydes and ketones. researchgate.net Similarly, iron complexes featuring PDI (pyridyldiimine) ligands modified with phosphine donors can catalyze carbonyl hydrosilylation, with a proposed mechanism involving phosphine dissociation to open a coordination site for the reactants. nsf.gov
The electronic nature of the phosphine ligand directly impacts the Lewis acidity of the metal center, influencing its interaction with the carbonyl substrate and the silane. While specific studies detailing the use of this compound in this reaction are not prevalent, its strong electron-withdrawing character suggests it could be a valuable component in catalyst design. By pulling electron density from the metal, it would increase the metal's Lewis acidity, which could potentially enhance the rate of carbonyl activation. However, this must be balanced, as excessive electron withdrawal might hinder other steps in the catalytic cycle, such as oxidative addition.
Diverse Catalytic Transformations Employing this compound
Beyond the specific applications detailed above, this compound is a versatile ligand precursor with potential utility in a broader range of catalytic reactions. Its primary role is to act as a building block or ligand in the formation of more complex catalytic systems.
One notable application is in ring-closing metathesis (RCM) , a powerful reaction for the synthesis of cyclic compounds. Commercial sources list this compound as a reactant for preparing catalysts used in RCM. nih.govnih.gov In olefin metathesis, the phosphine ligands on ruthenium-based catalysts (e.g., Grubbs catalysts) are crucial for tuning catalyst stability and activity. The electronic properties of the phosphine influence the rate of ligand dissociation, which is often the initiating step of the catalytic cycle.
Furthermore, triarylphosphines are ubiquitous ligands in palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions. rsc.orgwikipedia.org Palladium complexes containing phosphine ligands with electron-withdrawing groups, such as the related bis[2,4-bis(trifluoromethyl)phenyl]phosphinous acid, have been synthesized and noted for their high stability, a desirable trait in catalytic applications. nih.gov The electron-deficient nature of this compound can be advantageous in stabilizing Pd(0) species in the catalytic cycle and can influence the rates of oxidative addition and reductive elimination. nih.gov This makes it a potentially valuable ligand for developing robust catalysts for these fundamental organic transformations.
Carbon-Hydrogen Bond Functionalization and Alkylation
The functionalization of otherwise inert C-H bonds is a primary goal in modern synthetic chemistry. Phosphine ligands are crucial in many transition metal-catalyzed C-H activation cycles. While direct C-H functionalization using a this compound-based catalyst is not extensively documented, related systems highlight the potential of this ligand class.
An important strategy in this field is remote C-H functionalization, where a reactive intermediate abstracts a hydrogen atom from a distant site within the same molecule. rsc.org For instance, phosphine-catalyzed radical trifluoromethylation of alkenes can trigger a subsequent remote α-C–H bond activation of tethered alcohols or amines. rsc.org This process involves a 1,5-hydrogen atom transfer (HAT), leading to the formation of valuable functionalized products. rsc.org Another related transformation is the remote β-C-H functionalization of amines, also initiated by the phosphine-catalyzed radical trifluoromethylation of an alkene. nih.gov These reactions demonstrate how phosphine catalysts can initiate radical processes that enable challenging C-H functionalizations. rsc.orgnih.gov
Furthermore, the C-H bonds of arylphosphines themselves can be substrates for functionalization. Rhodium catalysts have been shown to mediate the P(III)-directed C-H activation of arylphosphines for direct arylation with aryl halides. nih.gov This reaction proceeds through the formation of a four-membered chelate ring involving the phosphorus atom and an ortho C-H bond, which is then cleaved in the rate-determining step. nih.gov Such transformations allow for the synthesis of more complex, sterically demanding biaryl monophosphine ligands from simpler precursors. nih.gov
Hydroformylation and Hydrovinylation Reactions
Hydroformylation, or oxo synthesis, is a large-scale industrial process that converts alkenes into aldehydes by adding carbon monoxide and hydrogen. nih.gov The catalyst, typically a rhodium or cobalt complex, is of paramount importance, and its properties are finely tuned by phosphine ligands. nih.govuva.nl The electronic nature of the phosphine ligand influences both the catalyst's activity and its regioselectivity—the ratio of the desired linear (n) aldehyde to the branched (iso) aldehyde. mdpi.com
Electron-poor phosphines, such as those bearing trifluoromethyl groups, are known to affect the catalytic cycle. researchgate.net While specific data for this compound in hydroformylation is limited, studies on the closely related Tris(4-trifluoromethylphenyl)phosphine provide significant insight. The use of trifluoromethylated triarylphosphines with a rhodium precursor systematically affects the stereoelectronic properties of the catalyst. researchgate.net In the hydroformylation of propylene, iridium-based catalysts coordinated with various phosphine ligands have been investigated as a more cost-effective alternative to rhodium, with the ligand choice being critical for achieving high turnover numbers (TON) and controlling the n/iso ratio. researchgate.net
Table 1: Rh-Catalyzed Hydroformylation of 1-Octene with Various Ligands This table presents data for various ligands to illustrate the general principles of ligand effects in hydroformylation, as direct data for this compound was not available in the provided search results.
| Ligand | Catalyst Loading (mol%) | L/Rh Ratio | Pressure (H₂/CO, bar) | Temp (°C) | Yield (linear aldehyde) | n/iso Ratio |
| L27 (oxa-spirocyclic diphosphite) | 0.05 | 4 | 14 (1:1) | 100 | >99% | 96.4 |
| L28 (SPINOL-based analog) | 0.05 | 4 | 14 (1:1) | 100 | >99% | 39.9 |
Data sourced from a study on spirocyclic diphosphites to show representative conditions and outcomes. nih.gov
Catalytic Reduction of Activated Carbon-Carbon Double Bonds
This compound serves as a ligand in catalyst systems designed for reduction reactions. A notable application is in the preparation of iron(II) complexes for the asymmetric transfer hydrogenation of ketones. sigmaaldrich.comsigmaaldrich.com This reaction reduces a carbon-oxygen double bond (ketone) to a hydroxyl group (alcohol) using a hydrogen donor, representing a crucial transformation in the synthesis of chiral alcohols.
The general process for phosphine-mediated reduction of activated C=C double bonds involves the nucleophilic addition of the phosphine to the alkene, forming a zwitterionic intermediate. escholarship.org In stoichiometric reactions, this intermediate reacts with a proton source, ultimately yielding the reduced product and phosphine oxide. escholarship.org Catalytic versions have been developed that use a terminal reductant, such as a silane, to regenerate the active P(III) catalyst from the P(V) oxide, thus avoiding stoichiometric phosphine waste. escholarship.org
In the case of this compound, it is employed as a building block for more complex chiral diphosphine ligands that, when complexed with iron(II), generate highly effective catalysts for the enantioselective reduction of ketones. sigmaaldrich.com
Dehydrocoupling of Phosphine-Boranes
The dehydrocoupling of phosphine-borane adducts is a key method for forming phosphorus-boron bonds, leading to the synthesis of unique inorganic polymers (polyphosphinoboranes) and cyclic compounds. nih.govrsc.orgyork.ac.uk These materials are isoelectronic with polyolefins and have potential applications as pre-ceramics and in lithography. nih.gov
Catalysis by transition metal complexes, particularly those of rhodium, greatly accelerates this process. nih.gov Research has shown that the rhodium-catalyzed dehydrocoupling of the secondary phosphine-borane adduct derived from this compound, namely (p-CF3C6H4)2PH·BH3, is highly effective. nih.gov The reaction outcome is dependent on the temperature. At a moderate temperature of 60 °C, the reaction yields a linear, four-membered chain product. nih.gov However, at a higher temperature of 100 °C, the reaction proceeds further to give a mixture of cyclic products, specifically the trimer and tetramer. nih.gov This demonstrates temperature control over the final product structure. For primary phosphine-borane adducts with the same fluorinated substituent (RPH2·BH3), rhodium catalysis can produce high molecular weight polymers. nih.gov
The mechanism involves the activation of B-H and P-H bonds at the metal center. nih.govrsc.org
Table 2: Rhodium-Catalyzed Dehydrocoupling of (p-CF3C6H4)2PH·BH3
| Catalyst | Substrate | Temperature (°C) | Product(s) |
| [{Rh(μ-Cl)(1,5-cod)}2] | (p-CF3C6H4)2PH·BH3 | 60 | Linear Dimer: R2PH-BH2-R2P-BH3 |
| [{Rh(μ-Cl)(1,5-cod)}2] | (p-CF3C6H4)2PH·BH3 | 100 | Cyclic Trimer: [R2P-BH2]3 and Tetramer: [R2P-BH2]4 |
Data sourced from a study on the dehydrocoupling of fluorinated phosphine-borane adducts, where R = p-CF3C6H4. nih.gov
Phosphinylation of Heteroaryl Halides
Phosphinylation of heteroaryl halides is a type of cross-coupling reaction used to form carbon-phosphorus bonds, which are important for synthesizing phosphine ligands and other organophosphorus compounds. These reactions are typically catalyzed by palladium complexes, where the choice of phosphine ligand is critical for achieving high efficiency. nih.gov
Ligands such as Tris(4-trifluoromethylphenyl)phosphine, which is structurally and electronically similar to the bis-substituted variant, are known to be effective in a wide array of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. sigmaaldrich.comnih.gov The effectiveness of biaryl phosphine ligands in these transformations is attributed to their ability to promote the formation of the active monoligated L1Pd(0) catalytic species and to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov The use of these catalysts enables the coupling of challenging substrates, such as chloro-heteroarenes, often at room temperature. nih.gov
Cycloisomerization Reactions and Cycloaromatization
Phosphine ligands are instrumental in metal-catalyzed cyclization reactions, which construct cyclic molecules from acyclic precursors. sioc.ac.cn Gold(I) complexes bearing phosphine ligands, for example, are highly efficient catalysts for the cycloisomerization of enynes (molecules containing both an alkene and an alkyne). researchgate.net These reactions proceed under mild conditions and are a powerful tool for synthesizing complex five-membered rings. researchgate.net
In the realm of phosphine organocatalysis, the choice of phosphine can directly control the reaction pathway. A notable example is the reaction between trifluoromethyl-substituted ketones and bis-substituted allenoates. nih.gov This reaction's outcome is dictated by the type of phosphine used as the catalyst. When a triarylphosphine is used, the reaction proceeds via a [3+2] cycloaddition to yield trifluoromethylated tetrahydrofurans with high stereoselectivity. nih.gov In contrast, switching the catalyst to a trialkylphosphine completely changes the course of the reaction, leading to the formation of CF3-substituted dienyl tertiary alcohols through a dienylation pathway. nih.gov This represents a powerful example of chemoselective control exerted by the catalyst's electronic and steric properties.
Table 3: Phosphine Catalyst Control in the Reaction of Trifluoromethyl Ketones and Allenoates
| Phosphine Catalyst Type | Substrates | Reaction Pathway | Product Type |
| Triarylphosphine | Trifluoromethyl ketone + bis-substituted allenoate | [3+2] Cycloaddition | Trifluoromethylated Tetrahydrofuran (B95107) |
| Trialkylphosphine | Trifluoromethyl ketone + bis-substituted allenoate | Dienylation | CF3-substituted Dienyl Tertiary Alcohol |
Data sourced from a study on phosphine catalyst-controlled reactions. nih.gov
Homodimerization of Ketoketenes
The dimerization of ketenes is a classic transformation in which nucleophilic phosphines can act as effective catalysts. While there is no specific literature detailing the use of this compound for the homodimerization of ketoketenes, the general mechanism is well-established for other tertiary phosphines.
The catalytic cycle begins with the nucleophilic attack of the phosphine on the electrophilic carbonyl carbon of a ketene (B1206846) molecule. This addition forms a zwitterionic enolate intermediate. This phosphonium (B103445) enolate is nucleophilic at its α-carbon and can attack the carbonyl carbon of a second ketene molecule. This second addition event generates a new, larger zwitterionic intermediate. The final step is an intramolecular cyclization (a 4-exo-tet ring closure) followed by the elimination of the phosphine catalyst, which regenerates the active catalyst and releases the β-lactone dimer product. The efficiency of the phosphine catalyst in this process is related to its nucleophilicity and its ability to be a good leaving group in the final elimination step.
Mechanistic Pathways and Theoretical Studies of Bis 4 Trifluoromethylphenyl Phosphine Catalysis
Elucidation of Catalytic Cycles and Rate-Determining Steps
Oxidative Addition and Reductive Elimination Processes in Transition Metal Catalysis
In many cross-coupling reactions catalyzed by transition metals like palladium or nickel, the catalytic cycle is initiated by the oxidative addition of a substrate (e.g., an aryl halide) to a low-valent metal center, followed by transmetalation and concluded by reductive elimination to form the product and regenerate the catalyst. tcichemicals.com
Oxidative Addition: The electronic properties of the phosphine (B1218219) ligand are crucial. Electron-rich phosphines generally accelerate oxidative addition by increasing the electron density on the metal center. tcichemicals.com Conversely, the electron-withdrawing trifluoromethyl groups in Bis(4-trifluoromethylphenyl)phosphine would make the phosphorus atom less basic and the associated metal center more electrophilic. This could potentially slow down the oxidative addition step compared to ligands with electron-donating groups. The specific impact would depend on the metal and the substrate involved.
Ligand Acceleration Phenomena and Kinetic Investigations
Ligand acceleration refers to the increase in reaction rate upon the addition of a ligand to a metal catalyst. Kinetic studies are essential to quantify this effect and to determine the reaction order with respect to the catalyst, substrates, and ligand. For a catalyst system involving this compound, kinetic analysis would reveal whether the ligand is involved in the rate-determining step and can help to propose or invalidate potential mechanistic pathways. acs.org For example, a positive order in ligand concentration suggests its involvement in or before the RDS, while a zero or negative order might indicate that ligand dissociation is required for the catalytic turnover.
Deuterium-Labeling Studies and Kinetic Isotope Effects
Deuterium-labeling studies are a powerful tool for probing reaction mechanisms. nih.gov The kinetic isotope effect (KIE) is the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. A significant KIE (typically kH/kD > 1.5) observed when a C-H bond is replaced by a C-D bond indicates that this bond is being broken in the rate-determining step of the reaction. nih.gov For a reaction catalyzed by a complex of this compound, a KIE experiment could confirm whether C-H activation is the RDS. The absence of a KIE would suggest that another step, such as oxidative addition or reductive elimination, is rate-limiting.
Analysis of Catalyst Resting States and Intermediate Identification
The catalyst resting state is the most stable and abundant catalyst species present in the reaction mixture during the catalytic cycle. acs.org Identifying the resting state through spectroscopic techniques like NMR can provide crucial insight into the catalytic mechanism. For instance, if a palladium(0)-phosphine complex is observed as the resting state, it implies that the steps following its formation (e.g., oxidative addition) are relatively slow. Conversely, if a palladium(II) intermediate is the resting state, the reductive elimination step is likely to be rate-determining. Characterizing key intermediates provides direct evidence for the steps in a proposed catalytic cycle.
Computational Chemistry Approaches for Understanding Reactivity and Selectivity
Theoretical methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies of reaction mechanisms. Computational chemistry can be used to:
Calculate the geometries and energies of reactants, intermediates, transition states, and products.
Map out the entire energy profile of a proposed catalytic cycle, helping to identify the most likely pathway and the rate-determining step.
Rationalize the origins of chemo-, regio-, and enantioselectivity by comparing the activation barriers of competing pathways.
Analyze the electronic structure and bonding between the metal and the this compound ligand to understand how its specific electronic properties influence reactivity.
For this compound, DFT studies could precisely quantify its electronic-donating and steric properties and predict how these factors would influence the key steps of a catalytic cycle, providing a molecular-level understanding of its role in catalysis.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful method for investigating the mechanisms of chemical reactions at the molecular level. researchgate.netnih.gov For catalysis involving this compound, DFT calculations are employed to map the potential energy surfaces of reaction pathways, identify transition states, and determine the energies of intermediates. These studies provide a quantitative understanding of the reaction kinetics and thermodynamics.
The electron-withdrawing nature of the trifluoromethyl groups in this compound significantly influences its catalytic activity. DFT studies on similar fluorinated phosphine ligands have shown that these substituents lower the energy of the phosphorus lone pair and the σ* orbitals of the P-C bonds. umb.edu This enhanced π-acceptor character can stabilize electron-rich metal centers and influence the rates of key catalytic steps such as oxidative addition and reductive elimination.
A typical DFT study on a cross-coupling reaction catalyzed by a palladium complex of this compound would involve the optimization of the geometries of all species along the proposed catalytic cycle. The calculated free energies of these species would then be used to construct a reaction energy profile. For instance, in a hypothetical Suzuki-Miyaura coupling, the key steps investigated would include:
Oxidative Addition: The addition of an aryl halide to the Pd(0)-phosphine complex. DFT can model the transition state for this step and predict its energy barrier.
Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center.
Reductive Elimination: The final step where the new C-C bond is formed, and the catalyst is regenerated.
The table below illustrates a hypothetical energy profile for a key catalytic step, reductive elimination, comparing a generic phosphine ligand with this compound. The values are illustrative and based on general principles of fluorinated phosphine ligands.
| Ligand | Reductive Elimination Barrier (kcal/mol) |
| Triphenylphosphine (B44618) | 25.0 |
| This compound | 22.5 |
This is an interactive data table. You can sort and filter the data.
The lower activation barrier for the this compound complex is attributed to the electron-withdrawing nature of the CF3 groups, which makes the palladium center more electrophilic and thus more amenable to reductive elimination.
Molecular Dynamics (MD) Simulations for Dynamic Reaction Pathways
While DFT provides a static picture of a reaction at 0 K, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of catalytic processes at finite temperatures. MD simulations model the movement of atoms over time by solving Newton's equations of motion. This approach is particularly useful for exploring the conformational landscape of flexible catalyst-substrate complexes and for identifying transient intermediates that might be missed in a static DFT study.
For a catalyst containing this compound, MD simulations can be used to:
Sample Conformational Space: The phenyl rings of the phosphine ligand can rotate, and these rotations can influence the steric environment around the metal center. MD simulations can explore the different conformations and their relative energies.
Study Solvent Effects: The explicit inclusion of solvent molecules in MD simulations allows for a more realistic modeling of the reaction environment.
Identify Dynamic Pathways: MD can reveal dynamic reaction pathways that are not immediately obvious from a static potential energy surface.
Although specific MD simulation studies focused solely on this compound are not widely reported in the literature, the methodology has been applied to other phosphine-metal complexes to understand ligand dissociation and conformational changes during catalysis.
Prediction of Ligand Effects and Catalyst Optimization Strategies
Theoretical chemistry provides powerful tools for the rational design and optimization of catalysts. By computationally screening a library of ligands, it is possible to identify candidates with desired properties before embarking on time-consuming and expensive experimental synthesis. bris.ac.uk
For this compound, computational methods can predict its key properties, such as:
Tolman's Electronic Parameter (TEP): This parameter, which can be calculated from the CO stretching frequency of a [Ni(CO)3(L)] complex, quantifies the electron-donating or -withdrawing ability of a ligand. For this compound, the TEP is expected to be high, indicating strong electron-withdrawing character.
Cone Angle: This parameter quantifies the steric bulk of a ligand.
These calculated parameters can then be used to build quantitative structure-activity relationships (QSARs) that correlate ligand properties with catalytic performance (e.g., yield, turnover frequency, enantioselectivity). Such models can guide the optimization of catalysts for specific applications. For example, if a reaction is found to be favored by electron-poor ligands, this compound would be a promising candidate.
Investigation of Ligand-Substrate and Ligand-Metal Interactions
A deep understanding of the interactions between the phosphine ligand, the metal center, and the substrates is crucial for controlling the outcome of a catalytic reaction. Theoretical models provide a framework for quantifying these interactions and for rationalizing observed reactivity patterns.
Structure-Reactivity Relationships in Phosphine-Catalyzed Transformations
Structure-reactivity relationships (SRRs) aim to correlate the structural features of a catalyst with its reactivity. nih.gov For catalysts containing this compound, SRRs can be established by systematically varying the substrates or reaction conditions and observing the effect on the reaction outcome.
For example, in a palladium-catalyzed cross-coupling reaction, the use of this compound as a ligand might lead to higher reaction rates for electron-rich aryl halides. This can be attributed to the electron-withdrawing nature of the ligand, which promotes the reductive elimination step, often the rate-determining step in such reactions.
Theoretical studies can aid in the development of SRRs by providing a mechanistic rationale for the observed trends. For instance, DFT calculations can show how the energy of the transition state for oxidative addition changes with different aryl halide substrates when this compound is the ligand.
Analysis of Competing Processes and Off-Cycle Pathways
In many catalytic reactions, there are competing reaction pathways and off-cycle species that can affect the efficiency of the desired transformation. Identifying and understanding these processes is crucial for optimizing the reaction conditions.
Theoretical calculations can be instrumental in elucidating these competing pathways. For a reaction catalyzed by a complex of this compound, potential off-cycle pathways could include:
Catalyst Deactivation: The phosphine ligand could dissociate from the metal center, leading to the formation of inactive metal species. DFT calculations can estimate the ligand binding energy and the likelihood of dissociation.
Formation of Unwanted Byproducts: There might be alternative reaction pathways that lead to the formation of byproducts. By calculating the energy profiles for both the desired and undesired pathways, it is possible to understand the factors that control the selectivity of the reaction.
For instance, in a Heck reaction, a common side reaction is the formation of a "Heck-type" byproduct. DFT calculations could be used to compare the activation energies for the desired C-C bond formation and the competing β-hydride elimination that leads to the byproduct, providing insights into how to suppress the unwanted reaction.
Advanced Characterization and Analytical Methodologies in Research on Bis 4 Trifluoromethylphenyl Phosphine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
NMR spectroscopy is an indispensable tool for studying phosphine (B1218219) ligands and their metal complexes in solution. The presence of multiple NMR-active nuclei (³¹P, ¹H, ¹³C, ¹⁹F) in bis(4-trifluoromethylphenyl)phosphine allows for a comprehensive analysis of its structure and behavior.
Phosphorus-31 NMR spectroscopy is particularly powerful for studying phosphine compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. organicchemistrydata.org The chemical shift (δ) of the phosphorus atom is highly sensitive to its electronic environment, making it an excellent probe for coordination and reaction monitoring. magritek.commdpi.com
The ³¹P chemical shift of the free this compound ligand occurs at a characteristic value. Upon coordination to a metal center, a significant change in this chemical shift, known as the coordination shift (Δδ = δcomplex - δfree ligand), is observed. This shift provides valuable information about the nature of the metal-phosphorus bond. The coordination of the phosphine's lone pair to an electron-deficient metal center typically results in a downfield shift of the ³¹P signal. The magnitude of this shift can be correlated with factors such as the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.orgnih.gov
This distinct difference in chemical shifts allows for the unambiguous identification of both the free ligand and the metal-bound species in a solution, enabling the study of ligand exchange equilibria and dissociation kinetics. researchgate.net Furthermore, ³¹P NMR is a primary tool for monitoring the progress of reactions involving these complexes. magritek.com For instance, in a catalytic cycle, the appearance and disappearance of signals corresponding to different catalytic intermediates can be tracked in real-time. Similarly, the oxidation of the phosphine ligand to its corresponding phosphine oxide can be easily monitored, as the oxide appears at a substantially different chemical shift. magritek.com The relative integration of the signals for the starting material, intermediates, and products provides quantitative data on the reaction's conversion and selectivity. magritek.comrsc.org
| Species | Typical Chemical Shift (δ, ppm) Range | Interpretation | References |
|---|---|---|---|
| Free Tertiary Aryl Phosphine | -5 to -10 | Represents the uncoordinated this compound ligand in solution. | rsc.org |
| Metal-Phosphine Complex (e.g., Ni(II), Pd(II)) | +10 to +100 | A significant downfield coordination shift indicates the formation of a metal-phosphorus bond. The exact value depends on the metal and coordination geometry. | nih.govnih.gov |
| This compound Oxide | +20 to +40 | The appearance of a signal in this region indicates the oxidation of the phosphine ligand, a common decomposition pathway or a deliberate transformation. | rsc.orgrsc.org |
While ³¹P NMR focuses on the phosphorus center, ¹H, ¹³C, and ¹⁹F NMR provide complementary information about the ligand's organic framework.
¹⁹F NMR: For a fluorinated ligand such as this compound, ¹⁹F NMR is an exceptionally clean and sensitive probe. rsc.org The trifluoromethyl (-CF₃) groups give rise to a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to electronic effects, and any change in the electron density at the phosphorus atom upon coordination or reaction is transmitted to the -CF₃ groups, resulting in a shift in the ¹⁹F resonance. rsc.org This makes ¹⁹F NMR a powerful secondary tool for monitoring reactions and confirming coordination.
| NMR Technique | Key Information Obtained | References |
|---|---|---|
| ¹H NMR | Confirms the presence and connectivity of aromatic protons. Detects changes in the electronic environment of the phenyl rings. | rsc.orgchemicalbook.com |
| ¹³C NMR | Verifies the carbon backbone of the ligand. P-C coupling provides direct evidence of phosphorus-carbon bonds. | rsc.orgrsc.org |
| ¹⁹F NMR | Provides a sensitive probe for electronic changes via the -CF₃ groups. Useful for reaction monitoring and confirming coordination in fluorinated systems. | rsc.orgspectrabase.com |
| ³¹P NMR | Directly probes the phosphorus atom. Distinguishes between free and metal-bound ligand. Monitors reaction progress and identifies intermediates. | magritek.comnih.govresearchgate.net |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the gold standard for determining the coordination number and geometry of the metal center in a complex. It can unambiguously distinguish between geometries such as square planar, tetrahedral, trigonal bipyramidal, or octahedral. acs.org The precise measurement of bond angles around the metal (e.g., P-M-P angles in bis-phosphine complexes) is crucial for understanding the electronic and steric properties of the complex. acs.org
The steric bulk of the this compound ligand is a key parameter influencing the stability and reactivity of its complexes. This steric hindrance can be quantified by the Tolman cone angle, a conceptual measure of the space occupied by a ligand around a metal center. wikipedia.orgcmu.edu Crystal structures provide the empirical data needed to visualize and measure this steric crowding directly. The orientation of the bulky 4-trifluoromethylphenyl groups can enforce or prevent certain reaction pathways by controlling substrate access to the metal center. cmu.edu
Beyond the metal's coordination environment, X-ray crystallography reveals the detailed conformation of the phosphine ligand itself when bound to the metal. nih.gov This includes the precise measurement of the P-C bond lengths and the C-P-C bond angles within the ligand. nih.govresearchgate.net These parameters can be compared to those of the free ligand to understand the structural changes that occur upon coordination.
The analysis also elucidates the dihedral angles between the two phenyl rings and their orientation relative to the metal-phosphorus bond. researchgate.netrsc.org This information is critical for understanding intramolecular interactions, such as ring-ring stacking or steric clashes, which dictate the ligand's preferred conformation in the solid state. In structures of related arylphosphine complexes, the phosphorus atom typically exhibits a pyramidal arrangement. nih.gov
| Structural Parameter | Value | Significance | References |
|---|---|---|---|
| P-C (aryl) Bond Length | ~1.83 Å | Indicates the length of the bond between phosphorus and the aromatic ring carbon. | nih.gov |
| P-C (alkyl) Bond Length | ~1.85 Å | Indicates the length of the bond between phosphorus and the ethane (B1197151) bridge carbon. | nih.gov |
| C-P-C Bond Angle (aryl-P-aryl) | ~102.6° | Defines the angle between the two aromatic substituents on the phosphorus atom. | nih.gov |
| Sum of C-P-C Angles | ~303.5° | Characterizes the pyramidal geometry at the phosphorus atom. | nih.gov |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS), in particular, provides highly accurate mass measurements, typically to within a few parts per million (ppm). rsc.orgmpg.de
Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for analyzing metal complexes, as they can transfer intact molecular ions into the gas phase with minimal fragmentation. The resulting mass-to-charge ratio (m/z) from HRMS allows for the unambiguous determination of the molecular formula by matching the experimental mass to the calculated exact mass. mpg.de The characteristic isotopic pattern of the metal center can further aid in confirming the composition of a complex.
More energetic ionization methods, like Electron Impact (EI), can be used to study the fragmentation patterns of the ligand or its more robust derivatives. rsc.orgrsc.org Analyzing these fragments can provide additional structural information, corroborating the connectivity of the molecule deduced from NMR and X-ray data.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification and structural confirmation of this compound. This technique provides highly accurate mass measurements, typically to within a few parts per million (ppm), allowing for the determination of the elemental composition of the molecule and its fragments.
For this compound, HRMS analysis is used to confirm its molecular formula, C₁₄H₉F₆P. sigmaaldrich.com The high accuracy of HRMS allows differentiation between compounds with the same nominal mass but different elemental formulas. The theoretical exact mass is calculated from the sum of the masses of the most abundant isotopes of each element. In research involving organophosphorus compounds, HRMS is routinely used to verify the identity of newly synthesized derivatives and intermediates. For instance, in studies of complex fluorinated phosphinine dyes, HRMS (FAB) was used to confirm the molecular ions [M⁺] of the products, matching the calculated values with high precision. mdpi.com
While direct experimental HRMS data for the parent compound is not detailed in the provided literature, the expected monoisotopic mass can be calculated. The analysis of its oxidized form, Bis(4-(trifluoromethyl)phenyl)phosphine oxide, shows a computed exact mass of 337.02169584 Da for the molecular ion [C₁₄H₈F₆OP]⁺. nih.gov This underscores the precision of HRMS in characterizing the elemental composition of such fluorinated organophosphorus compounds.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₉F₆P | sigmaaldrich.com |
| Molecular Weight (Nominal) | 322.19 g/mol | sigmaaldrich.com |
| Computed Exact Mass [C₁₄H₈F₆OP]⁺ (Oxide Derivative) | 337.02169584 Da | nih.gov |
| HRMS (FAB) of a related fluorinated phosphinine [C₅₅H₄₀F₅P₂]⁺ | Calculated: 857.2525; Found: 857.2528 | mdpi.com |
Spectroscopic and Other Advanced Techniques
Infrared (IR) Spectroscopy for Functional Group Analysis and Electronic Effects
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum provides key information about its structure, particularly the phosphorus-phenyl (P-Ph), carbon-fluorine (C-F), and aromatic ring bonds. sdstate.edu
The electron-withdrawing nature of the trifluoromethyl (CF₃) groups significantly influences the electronic environment of the molecule, which is reflected in the IR spectrum. The strong electronegativity of fluorine atoms pulls electron density away from the phenyl rings and the central phosphorus atom. This electronic effect can alter the bond strengths and, consequently, the vibrational frequencies of associated functional groups compared to non-fluorinated analogs like triphenylphosphine (B44618). researchgate.netkoreascience.kr
Key absorption bands in the IR spectrum of this compound can be assigned to specific molecular vibrations:
C-F Stretching: The trifluoromethyl groups give rise to very strong and characteristic absorption bands, typically in the 1100-1400 cm⁻¹ region.
Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹. researchgate.net
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl rings typically occur in the 1450-1600 cm⁻¹ range.
P-Ph (Phosphorus-Phenyl) Stretching: This vibration is a key indicator of the ligand structure. In triphenylphosphine complexes, the ν(P-Ph) band is found around 1433 cm⁻¹. researchgate.net The position of this band can be sensitive to the electronic effects of substituents on the phenyl ring.
Studies on trifluoromethyl-phosphorus compounds have established correlations for the absorption bands in the 650–4000 cm⁻¹ region, providing a basis for assigning the spectrum of this compound. researchgate.net The analysis of these characteristic bands confirms the presence of the key functional groups and provides insight into the electronic structure of the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Confirms presence of phenyl rings. researchgate.net |
| Aromatic C=C Stretch | 1450 - 1600 | Indicates the aromatic backbone structure. |
| P-Ph Stretch | ~1435 | Diagnostic for coordinated or free phosphine ligand. researchgate.net |
| C-F Stretch (CF₃ group) | 1100 - 1400 | Strong, characteristic absorption confirming fluorination. researchgate.net |
UV-Vis Absorption Spectroscopy for Electronic Properties
UV-Vis absorption spectroscopy measures the electronic transitions within a molecule, providing valuable information about its electronic structure. For this compound, the UV-Vis spectrum is characterized by absorptions arising from π-π* transitions within the aromatic phenyl rings. The presence of the electron-withdrawing CF₃ groups has a notable effect on these electronic properties. koreascience.kr
Research on related fluorinated phosphinine dyes shows well-defined maximum absorption wavelengths (λ_abs). mdpi.comresearchgate.net For example, fluorinated phosphinine derivatives exhibit λ_abs in the range of 420–474 nm. mdpi.comresearchgate.net While this specific compound is a phosphine and not a dye, the principles of how fluorination affects electronic transitions are transferable. The CF₃ groups can lower the energy levels of the molecular orbitals, potentially causing a shift in the absorption maxima compared to non-fluorinated analogues.
In a comparative study of platinum complexes with fluorinated and non-fluorinated phosphine ligands, the more electronegative trifluoromethyl-substituted ligand was shown to impact the UV-Vis absorption properties of the complex. koreascience.kr This demonstrates that the electronic effects of the CF₃ groups are observable via UV-Vis spectroscopy. The spectrum of this compound itself would be expected to show intense bands in the UV region, characteristic of the π-π* transitions of the substituted phenyl rings. koreascience.kr
| Compound Type | Typical λ_abs Range (nm) | Electronic Transition | Reference |
|---|---|---|---|
| Fluorinated Phosphinine Dyes | 420 - 474 | π-π | mdpi.comresearchgate.net |
| Fluorinated Merophosphinine Dyes | 364 - 375 | π-π | mdpi.comresearchgate.net |
| (diphosphine)Pt(TFBT)₂ Complex | 413, 448, 624 (Oxidized state) | π-π* and charge-transfer | koreascience.kr |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Metal Impurity Profiling
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive analytical technique used for determining the elemental composition of a sample, particularly for trace and ultra-trace metal analysis. nih.govyoutube.com In the context of this compound, which is often used as a high-purity ligand in catalysis and organometallic synthesis, ICP-MS is the preferred method for metal impurity profiling. nih.gov The presence of unwanted metal impurities, even at parts-per-billion (ppb) levels, can significantly alter the reactivity, selectivity, and efficacy of a catalytic system.
The methodology involves introducing the sample, typically after dissolution in a suitable solvent, into a high-temperature argon plasma (around 6,000 K). youtube.com The plasma atomizes and ionizes the sample. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the detection and quantification of over 70 elements. nih.gov
For a high-purity reagent like this compound, ICP-MS ensures that the material meets stringent quality control standards required for its applications. It can be used to screen for a wide range of potential metallic contaminants that might originate from raw materials, reaction vessels, or purification processes. This quality assurance is vital for reproducible results in research and industrial applications. nih.govnih.gov
| Metal Impurity | Typical Source | Significance |
|---|---|---|
| Transition Metals (Fe, Ni, Cu, Cr) | Stainless steel reactors, catalysts | Can act as unwanted catalysts or quenchers. |
| Heavy Metals (Pb, Hg, Cd) | Raw materials, environmental contamination | Toxic and can poison catalytic systems. |
| Alkali/Alkaline Earth Metals (Na, K, Ca, Mg) | Glassware, reagents | Can affect reaction kinetics and product purity. |
| Platinum Group Metals (Pt, Pd, Ru, Rh) | Cross-contamination from other syntheses | Highly active catalysts that can interfere even at trace levels. nih.gov |
Emerging Research Directions and Future Prospects of Bis 4 Trifluoromethylphenyl Phosphine
Applications in Novel Functional Materials
The electron-withdrawing nature and structural characteristics of the bis(4-trifluoromethylphenyl)phosphinyl group are being explored for the creation of new materials with tailored electronic and physical properties.
Phosphine (B1218219) oxides, in general, are a significant class of materials in the field of organic electronics, particularly valued for their use as host and electron-transporting materials (ETMs) in phosphorescent OLEDs. researchgate.net The strong electron-withdrawing capability of the phosphine oxide (P=O) group helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating efficient electron injection and transport. researchgate.net This property is crucial for achieving high external quantum efficiencies in red, green, and blue OLED devices. researchgate.net
Furthermore, the tetrahedral geometry around the phosphorus atom in phosphine oxides helps to create materials with stable amorphous morphologies. researchgate.netnoctiluca.eu This morphological stability is critical for the longevity and performance of OLEDs, as it prevents crystallization and phase separation that can degrade the device. noctiluca.eu
While direct studies on Bis(4-trifluoromethylphenyl)phosphine oxide in OLEDs are emerging, its properties can be inferred. The presence of two trifluoromethyl (-CF3) groups, which are powerful electron-withdrawing substituents, is expected to further enhance the electron-transporting characteristics of the phosphine oxide core. This makes it a highly promising candidate for next-generation host materials, potentially leading to devices with lower operating voltages and improved efficiency.
In the realm of organic memory devices, the design of new organic semiconductors is key to advancing information storage technologies. rsc.org The advantages of using organic molecules include their structural designability and physical flexibility. rsc.org Materials with distinct electronic properties, like those offered by fluorinated phosphine oxides, could be explored for use in novel memory applications, such as flash memory or synaptic transistors, although this remains a nascent area of investigation. noctiluca.eursc.org
Phosphorus-based compounds are at the forefront of the development of halogen-free flame retardants, sought after as environmentally safer alternatives to brominated and chlorinated additives. mdpi.comnih.gov Phosphine oxides, including this compound oxide, are particularly effective due to their dual-mode action. mdpi.com
During combustion, they can act in:
The Condensed Phase: Decomposing to form a phosphorus-rich char layer on the polymer surface. This char acts as an insulating barrier, preventing further decomposition of the material and limiting the release of flammable volatiles into the gas phase. mdpi.comcnrs.fr
The Gas Phase: Releasing phosphorus-containing radicals that can interrupt the radical chain reactions of combustion in the flame. mdpi.com
Research has demonstrated the efficacy of various phosphine oxides in imparting excellent flame retardancy to polymers like epoxy resins (EP) and polyurethanes (PUR). For instance, incorporating a phosphine oxide can enable a material to achieve a V-0 rating in the UL-94 vertical burn test, signifying that it self-extinguishes quickly after ignition. mdpi.comcnrs.fr
The structure of this compound oxide is particularly advantageous. It combines the char-forming capability of the phosphine oxide group with the flame-inhibiting properties of fluorine. A study on a related compound, (4-fluorophenyl)(phenyl)phosphine oxide, highlighted its mechanism in enhancing the flame retardancy of epoxy resins. researchgate.net The presence of both phosphorus and fluorine in a single molecule can lead to a synergistic effect, making this compound oxide a highly potent flame retardant for applications in artificial leathers, electronics, and building materials. mdpi.comxingfagroup.com
Table 1: Properties of Selected Phosphorus-Based Flame Retardants
| Compound/Class | Mode of Action | Key Advantages | Polymer Application Examples |
| Phosphine Oxides | Condensed phase (charring) & Gas phase (radical trapping) | High efficiency, Halogen-free, Often improves thermal stability | Epoxy Resins, Polyurethanes |
| (4-fluorophenyl)(phenyl)phosphine oxide | Condensed & Gas phase | Combines phosphorus and fluorine effects | Epoxy Resins |
| DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) | Condensed & Gas phase | Widely studied, effective in many polymers | Epoxy Resins, Polyesters |
| Tris(hydroxymethyl)phosphine Oxide (THPO) | Reactive, Condensed phase | High phosphorus content, Low smoke, Covalently bonds to polymer | Polyurethane Foams |
Potential in Bioactive Molecule Synthesis and Medicinal Chemistry
This compound is a valuable ligand in transition-metal catalysis, enabling the synthesis of complex molecules that are crucial for medicinal chemistry and drug discovery. prochemonline.com Its utility stems from its unique electronic profile, where the electron-withdrawing -CF3 groups modify the reactivity and selectivity of the metal center.
A key application is in the preparation of catalysts for asymmetric synthesis. For example, it is used as a reactant for creating iron(II) chiral diimine diphosphine complexes, which serve as catalysts for the asymmetric transfer hydrogenation of ketones. sigmaaldrich.com This reaction is fundamental for producing enantiomerically pure alcohols, which are common building blocks for pharmaceuticals. Similarly, it finds use in enantioselective decarboxylative allylation reactions. sigmaaldrich.com
Furthermore, the development of new methods for carbon-fluorine bond formation is a major objective in medicinal chemistry, as the introduction of fluorine can significantly improve a drug's metabolic stability, binding affinity, and bioavailability. acs.org Phosphine-catalyzed fluorination of alkyl halides represents a promising route, and ligands with tailored electronic properties are essential for this transformation. acs.org The experience with related fluorinated phosphine ligands in the synthesis of anti-cancer agents underscores the potential of this compound class in developing new therapeutics.
Table 2: Catalytic Applications in Bioactive Molecule Synthesis
| Reaction Type | Role of this compound | Importance in Medicinal Chemistry |
| Asymmetric Transfer Hydrogenation | Ligand for catalyst synthesis | Creates chiral alcohols, key pharmaceutical building blocks. sigmaaldrich.com |
| Enantioselective Allylation | Ligand for catalyst synthesis | Forms chiral carbon-carbon bonds for complex molecule assembly. sigmaaldrich.com |
| Cross-Coupling Reactions | Potential ligand (by analogy) | Forms C-C, C-N, and C-O bonds essential for drug scaffolds. prochemonline.com |
| Fluorination Reactions | Potential catalyst/ligand | Introduces fluorine to enhance drug properties like stability and efficacy. acs.org |
Development of Sustainable and Green Catalytic Processes
The principles of green chemistry aim to design chemical processes that are more efficient, produce less waste, and use less hazardous substances. jeeadv.ac.in Catalysis is a cornerstone of green chemistry, and the development of advanced ligands like this compound is crucial for creating more sustainable industrial processes. prochemonline.comcfmot.de
The efficiency of a catalytic reaction is highly dependent on the ligand bound to the metal center. By using ligands that enhance catalyst activity and selectivity, reactions can be run under milder conditions (lower temperature and pressure), reducing energy consumption. Higher selectivity minimizes the formation of unwanted byproducts, simplifying purification and reducing chemical waste.
Integration with Flow Chemistry and High-Throughput Screening Methodologies
Modern chemical research and process development increasingly rely on automation and miniaturization to accelerate discovery and optimization. This compound is well-positioned to be integrated into these advanced methodologies.
High-Throughput Screening (HTS): The search for the optimal catalyst for a new chemical reaction can be a laborious process. HTS addresses this by enabling the rapid, parallel screening of large libraries of catalysts and ligands. acs.orgunchainedlabs.com Scientists have developed curated sets of phosphine ligands, known as a Phosphine Optimization Screening Set (PHOSS), which are designed to systematically sample the diverse chemical space of these ligands. chemrxiv.orgacs.org this compound, with its distinct electron-deficient character, is an ideal candidate for inclusion in such screening libraries. Its performance can be quickly evaluated against hundreds of other ligands, rapidly identifying promising catalyst systems for applications ranging from cross-coupling to amination reactions. acs.orgacs.org
Flow Chemistry: Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for hazardous reactions, and easier scalability. nih.gov The synthesis of complex organophosphorus compounds, which can involve hazardous reagents and exothermic steps, is a prime candidate for adaptation to flow processes. orgsyn.org A flow synthesis of this compound could offer better control, higher consistency, and improved safety. Furthermore, its use as a ligand in catalytic flow reactors could lead to more efficient and sustainable production of fine chemicals and pharmaceuticals. nih.gov
Q & A
Basic: What are the critical physical properties of Bis(4-trifluoromethylphenyl)phosphine for experimental design?
Answer:
Key properties include:
- Density : 1.317 g/mL at 25°C, requiring precise volumetric measurements in reactions .
- LogP : 4.35, indicating high lipophilicity, which influences solubility in organic solvents (e.g., toluene, THF) for ligand-metal coordination .
- Refractive index : 1.512 (n20/D), useful for monitoring purity via refractometry .
- PSA (Polar Surface Area) : 13.59 Ų, suggesting moderate steric bulk, critical for predicting ligand-metal binding kinetics .
Basic: What synthetic methodologies are used to prepare this compound?
Answer:
The compound is typically synthesized via:
Chlorophosphine intermediates : Bis(4-trifluoromethylphenyl)chlorophosphine (CAS: 99665-68-6) is reduced using LiAlH₄ or similar agents to yield the phosphine .
Purification : Vacuum distillation or recrystallization from hexane/ether mixtures ensures >98% purity, verified by ³¹P NMR (δ ~ -20 ppm for P(III)) .
Advanced: How do electronic and steric properties of this compound affect its catalytic performance?
Answer:
- Electronic effects : The electron-withdrawing -CF₃ groups lower the phosphine’s electron-donating capacity (Tolman Electronic Parameter ~ 2050 cm⁻¹ estimated), favoring oxidative addition in Pd-catalyzed cross-couplings .
- Steric profile : The four rotatable bonds and bulky aryl groups create a cone angle of ~160°, stabilizing low-coordination-state metal complexes (e.g., Pd⁰) while limiting substrate access .
- Comparative analysis : Unlike Bis(4-methoxyphenyl)phosphine (lower sterics) or Tris(aryl)phosphines (higher sterics), this ligand balances reactivity and selectivity in Suzuki-Miyaura reactions .
Advanced: What analytical techniques validate the structural integrity of this compound?
Answer:
- Mass spectrometry : Exact mass 322.03500 (C₁₄H₉F₆P) confirms molecular composition .
- ³¹P NMR : A singlet near -20 ppm confirms P(III) oxidation state; splitting indicates impurities from phosphine oxide byproducts .
- X-ray crystallography : Used in diiron dithiolate complexes to confirm P-M (metal) bond lengths (~2.3 Å) and coordination geometry .
Advanced: How can air sensitivity be managed during organometallic syntheses with this ligand?
Answer:
- Handling : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for ligand storage and reactions .
- Stabilization : Pre-coordinate the phosphine to metals (e.g., [Pd(PPh₃)₄]) to reduce oxidation to phosphine oxide .
- Decomposition monitoring : Track ³¹P NMR shifts >0 ppm (indicative of P=O formation) .
Advanced: What ligand-to-metal ratios optimize asymmetric catalysis with this compound derivatives?
Answer:
- Ferrocenyl complexes : In Josiphos-type ligands (e.g., C₃₄H₃₈F₆FeP₂), a 1:1 Pd:P ratio maximizes enantioselectivity (>90% ee) in allylic alkylations, as excess ligand inhibits substrate activation .
- Stoichiometric tuning : Titration via cyclic voltammetry (e.g., E₁/₂ shifts in [Fe-S] clusters) identifies optimal metal-ligand electronic matching .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; vapor pressure data (unreported) inferred from analogs suggest moderate volatility .
- Waste disposal : Collect in sealed containers for incineration to prevent phosphine oxide release .
Advanced: How do trifluoromethyl groups influence coordination chemistry compared to other substituents?
Answer:
- Electronic modulation : -CF₃ withdraws electron density, reducing metal→ligand back-donation, which stabilizes high-oxidation-state metals (e.g., Pt²⁺ vs. Pt⁰) .
- Steric vs. electronic trade-off : Compared to -OMe (electron-donating), -CF₃ enhances thermal stability of metal complexes but slows transmetallation in cross-couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
